(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
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Overview
Description
3-(2,2-DIMETHYLPROPANOYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolo[2,1-a]isoquinoline core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLPROPANOYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[2,1-a]isoquinoline core, followed by the introduction of the 2,2-dimethylpropanoyl and 4-(methylsulfanyl)phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and improved safety. The use of automated synthesis platforms could also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-DIMETHYLPROPANOYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions might involve replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could generate a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound could be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: Its biological activity might make it a candidate for studying cellular processes or as a tool in biochemical assays.
Medicine: The compound could be investigated for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 3-(2,2-DIMETHYLPROPANOYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,2-DIMETHYLPROPANOYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE might include other pyrrolo[2,1-a]isoquinoline derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C26H25N3OS |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(4-methylsulfanylphenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C26H25N3OS/c1-25(2,3)24(30)22-21(18-9-11-19(31-4)12-10-18)26(15-27,16-28)23-20-8-6-5-7-17(20)13-14-29(22)23/h5-14,21-23H,1-4H3/t21-,22+,23-/m0/s1 |
InChI Key |
LHQXQIFPZWYZJA-ZRBLBEILSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)SC |
Canonical SMILES |
CC(C)(C)C(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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